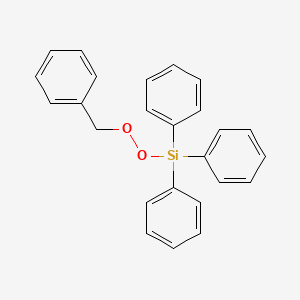![molecular formula C15H13NO5 B14332640 1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-](/img/structure/B14332640.png)
1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- is a chemical compound that belongs to the class of benzenedicarboxylic acids This compound is characterized by the presence of two carboxylic acid groups attached to a benzene ring, along with an amino group substituted with a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- typically involves the reaction of 1,3-benzenedicarboxylic acid with 2-methoxyaniline. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for the purity of the final product. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed for reduction reactions.
Substitution Reagents: Various electrophiles or nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a pharmaceutical intermediate.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism can vary depending on the context and application, and further research is often needed to fully elucidate these pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenedicarboxylic acid:
1,4-Benzenedicarboxylic acid:
1,3-Benzenedicarboxylic acid: Also called isophthalic acid, it has carboxylic acid groups separated by one carbon atom on the benzene ring.
Uniqueness
1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- is unique due to the presence of the methoxyphenylamino group, which imparts distinct chemical properties and potential applications. This substitution can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific research and industrial purposes.
Propriétés
Formule moléculaire |
C15H13NO5 |
|---|---|
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
2-(2-methoxyanilino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H13NO5/c1-21-12-8-3-2-7-11(12)16-13-9(14(17)18)5-4-6-10(13)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20) |
Clé InChI |
JFGPOPOIVAREMG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC2=C(C=CC=C2C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


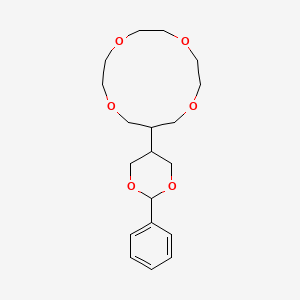
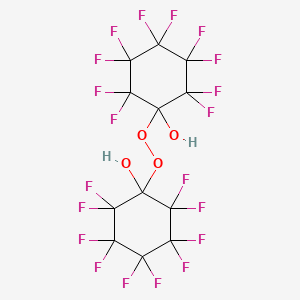
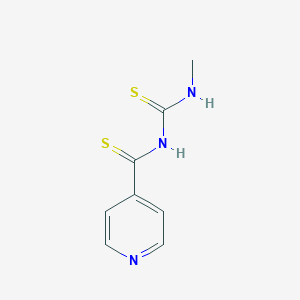

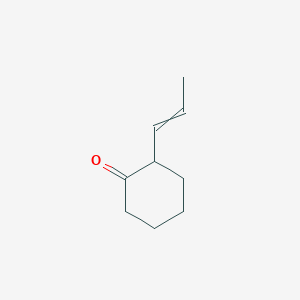

![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
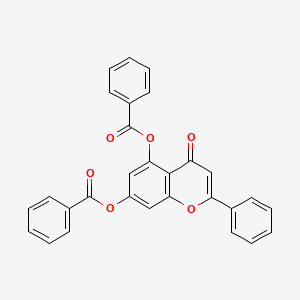
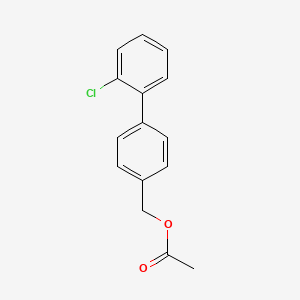
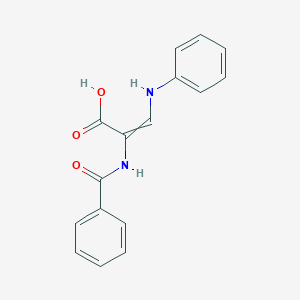
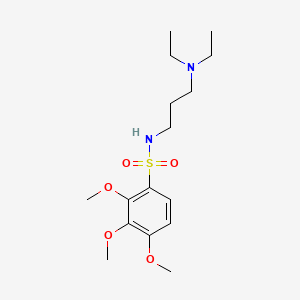
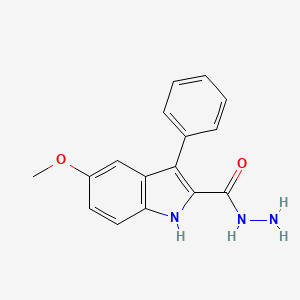
![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
